Cas no 26761-75-1 (Phenol,(2-propen-1-yl)-)
Phenol,(2-propen-1-yl)- structure
Product Name:Phenol,(2-propen-1-yl)-
CAS-nummer:26761-75-1
MF:C9H10O
MW:134.175102710724
CID:279213
PubChem ID:15624
Update Time:2025-04-19
Phenol,(2-propen-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,(2-propen-1-yl)-
- 2-Propenylphenol
- Allylphenol
- Phenol, allyl- (6CI,7CI,8CI)
- Phenol,(2-propenyl)- (9CI)
- Phenol, (2-propenyl)-
- Tox21_302056
- Phenol, 2-(2-propen-1-yl)-
- NS00020393
- ALPRENOLOL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- Q27093513
- CAS-1745-81-9
- WLN: QR B2U1
- CHEMBL1229950
- DTXCID802164
- Phenol, o-allyl-
- AI3-17107
- 1-ALLYL,2-HYDROXY-BENZENE
- EINECS 217-119-0
- 2-allyl phenol
- CHEBI:39826
- 4-06-00-03807 (Beilstein Handbook Reference)
- 3-(2-hydroxyphenyl)propene
- 2-Allyphenol
- UNII-T5721BH5Z4
- BRN 0742121
- Allyl Phenol
- ortho-allyl phenol
- EN300-21161
- 2-prop-2-enylphenol
- T5721BH5Z4
- 2-ALLYLPHENOL
- NSC-1538
- 2-(PROP-2-ENYL)PHENOL
- BDBM50490554
- O04F145ZJZ
- DB02534
- 2-(2-Propenyl)phenol
- 26761-75-1
- PD007888
- A0233
- Z104493210
- SCHEMBL160157
- 2-(2-propenyl)-pheno
- AS-17714
- Phenol, 2-(propenyl)-
- MFCD00002250
- AKOS000274969
- 1745-81-9
- FT-0610996
- InChI=1/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H
- CS-0074162
- UNII-O04F145ZJZ
- 27924-98-7
- NSC1538
- J-507716
- YINGUO
- 2-allyl-phenol
- NSC 1538
- 2-Allylphenol, 98%
- F2137-0011
- 2-(2-Propenyl)-phenol
- Phenol, 2-(2-propenyl)-
- NCGC00255154-01
- 2-(prop-2-en-1-yl)phenol
- F18833
- o-Allylphenol
- DTXSID3022164
- (2-Propenyl)phenol
- O-(2-PROPENYL)PHENOL
- 2-prop-2-en-1-ylphenol
- AMY30934
-
- Inchi: 1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
- InChI-sleutel: QIRNGVVZBINFMX-UHFFFAOYSA-N
- LACHT: OC1C=CC=CC=1CC=C
Berekende eigenschappen
- Exacte massa: 134.0732
- Monoisotopische massa: 134.073164938g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 109
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- PSA: 20.23
Phenol,(2-propen-1-yl)- Gerelateerde literatuur
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
26761-75-1 (Phenol,(2-propen-1-yl)-) Gerelateerde producten
- 3354-58-3(2-methyl-6-(prop-2-en-1-yl)phenol)
- 1745-81-9(2-(prop-2-en-1-yl)phenol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk